Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The indole scaffold is a privileged heterocyclic structure, prominently featured in a vast array of natural products and synthetic molecules of significant therapeutic interest.[1] Found in compounds ranging from the essential amino acid tryptophan to complex alkaloids, the indole nucleus serves as a cornerstone in medicinal chemistry.[2] Pharmaceutical agents incorporating this framework exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory properties.[1][3][4][5][6] The remarkable versatility of the indole ring allows it to interact with numerous biological targets, driving its application in the development of drugs for diverse clinical conditions.[1][2]
The journey from a promising indole compound to a viable drug candidate is critically dependent on a robust preclinical evaluation pipeline. Cell-based assays are indispensable tools in this process, providing the initial assessment of a compound's efficacy, potency, and mechanism of action in a biologically relevant context.[7] These assays allow researchers to move beyond simple biochemical interactions and observe the effects of a compound on living cells, offering insights into complex processes like cell viability, proliferation, apoptosis, and the modulation of intricate signaling pathways. This guide provides detailed protocols and technical insights for a suite of cell-based assays tailored for the comprehensive characterization of indole compounds, designed for researchers, scientists, and drug development professionals.
Section 1: Foundational Assays - Assessing Cytotoxicity and Viability
The initial and most critical step in evaluating any new compound is to determine its effect on cell viability and proliferation. These foundational assays establish the concentration range at which a compound exerts a biological effect, typically quantified as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This data is essential for designing all subsequent mechanistic studies.
Principle of Tetrazolium-Based Viability Assays (MTT & XTT)
Colorimetric assays using tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are a mainstay for assessing cell viability. The core principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenases, active only in viable cells, cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan precipitate.[8][9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[8] The XTT assay is a similar method, but its formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[10]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of an indole derivative on a selected cell line.
Materials:
-
Human cell line (e.g., HeLa, MCF-7, A549, RAW 264.7)[4][10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole compound stock solution (e.g., 10-50 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8][11]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[11]
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[9][11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium from the stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.[10]
-
Remove the seeding medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the indole compound.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[10][11]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
The following table summarizes example cytotoxicity data for various indole compounds against different human cancer cell lines, demonstrating the utility of the MTT assay in initial screening.
| Compound/Derivative | Target Cell Line | Assay Type | Key Finding (IC₅₀/GI₅₀) | Reference |
| Indole-3-carbinol | H1299 (Lung) | MTT | 449.5 µM | [3] |
| 5-chloro-indole-2-carboxylate | Panc-1, MCF-7, A-549 | Antiproliferative | 29 nM - 42 nM | [10] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | MTT | 9.5 ± 2.2 μM | [12] |
| Trisindolal | MEXF 462 (Melanoma) | Cytotoxicity | 0.50 µM | [13] |
| Indole-3-acetic acid (IAA) | Caco-2 (Colorectal) | Cytotoxicity | 0.52 µM | [14] |
Section 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic or biological activity of an indole compound is established, the next step is to investigate its mechanism of action. Indole derivatives are known to modulate a multitude of cellular processes, including apoptosis, inflammation, and key signaling pathways.[15][16]
A. Apoptosis and Cell Cycle Analysis
A significant number of indole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[15][16] Assays that measure apoptotic markers or analyze cell cycle distribution are crucial for confirming this mechanism.
Principle of Cell Cycle Analysis:
The cell cycle is a tightly regulated process, and many anticancer agents function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified using flow cytometry.
This protocol describes how to analyze the effect of an indole compound on the cell cycle distribution of cancer cells.[11]
Materials:
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Store the fixed cells at -20°C for at least 2 hours or up to several weeks.[11]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature. RNase A in the staining solution degrades RNA, ensuring that PI only stains DNA.[11]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
B. Anti-Inflammatory Activity Assays
Many indole derivatives possess potent anti-inflammatory properties.[4][17] These effects are often evaluated in vitro by measuring the inhibition of key inflammatory mediators in immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with lipopolysaccharide (LPS).[4][17]
Principle of Nitric Oxide (NO) Inhibition Assay:
Nitric oxide (NO) is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of an indole compound indicates inhibition of the NO production pathway.[4]
Materials:
-
RAW 264.7 macrophage cells
-
Indole compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well plate and microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the indole compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[4] Include appropriate vehicle and untreated controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample. Incubate for 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a NaNO₂ standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
C. Signaling Pathway Modulation
The pleiotropic effects of indole compounds stem from their ability to modulate multiple cellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][5][16]
// Nodes
Indole [label="Indole Compounds\n(e.g., I3C, DIM)", fillcolor="#FBBC05", fontcolor="#202124"];
// Pro-survival Pathways (Inhibited)
PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Anti-apoptotic Proteins (Inhibited)
Bcl2 [label="Anti-apoptotic Proteins\n(Bcl-2, Bcl-xL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pro-apoptotic Proteins (Activated)
Bax [label="Pro-apoptotic Proteins\n(Bax, Bim)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Downstream Effectors
Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Caspases [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Indole -> PI3K_Akt [label=" inhibits", arrowhead=tee, color="#EA4335"];
Indole -> NFkB [label=" inhibits", arrowhead=tee, color="#EA4335"];
Indole -> Bcl2 [arrowhead=tee, color="#EA4335"];
Indole -> Bax [arrowhead=normal, color="#34A853"];
PI3K_Akt -> Bcl2 [arrowhead=normal, color="#34A853"];
NFkB -> Bcl2 [arrowhead=normal, color="#34A853"];
Bcl2 -> Mitochondria [arrowhead=tee, color="#EA4335"];
Bax -> Mitochondria [arrowhead=normal, color="#34A853"];
Mitochondria -> Caspases [arrowhead=normal, color="#5F6368"];
Caspases -> Apoptosis [arrowhead=normal, color="#5F6368"];
}
dot
Caption: Indoles induce apoptosis by inhibiting pro-survival pathways.
Reporter gene assays are powerful tools for studying the transcriptional activity of specific signaling pathways or nuclear receptors.
Principle:
These assays utilize a plasmid vector where the expression of a reporter gene (e.g., firefly luciferase) is controlled by a specific DNA response element.[18][19] If an indole compound activates a transcription factor or nuclear receptor that binds to this response element, the reporter gene is transcribed, and its protein product (luciferase) is produced. The activity of luciferase is then measured by adding its substrate (luciferin), which generates a luminescent signal proportional to the level of gene activation.[18] A second reporter, such as Renilla luciferase, is often co-expressed from the same or a different vector to serve as an internal control for transfection efficiency and cell number.[18][19]
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Reporter plasmid (e.g., pGL4 containing response elements and firefly luciferase)[20]
-
Expression vector for the nuclear receptor of interest (if not endogenously expressed)
-
Internal control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Indole compound
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the reporter plasmid, the nuclear receptor expression vector, and the internal control plasmid using a suitable transfection reagent. Plate the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with the indole compound at various concentrations.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Section 3: Target-Specific Assays
For indole compounds with a known or suspected molecular target, specific assays can be employed to confirm direct interaction and quantify inhibitory or binding affinity.
A. Cell-Based Enzyme Inhibition Assay: Indoleamine 2,3-Dioxygenase (IDO1)
Principle:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[21][22] IDO1 is a significant target in cancer immunotherapy because its activity in tumor cells depletes local tryptophan, suppressing T-cell proliferation and promoting immune tolerance. Cell-based IDO1 activity assays measure the enzyme's function within intact cells, often using a fluorogenic developer that selectively reacts with the N-formylkynurenine product to generate a fluorescent signal.
Materials:
-
Human cancer cells known to express IDO1 (e.g., HeLa, or cells stimulated with IFN-γ)
-
Indole compound (potential IDO1 inhibitor)
-
Selective IDO1 inhibitor (for positive control, e.g., Epacadostat)
-
Fluorometric IDO1 Activity Assay Kit (e.g., Abcam ab235936 or similar)
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Culture IDO1-expressing cells and treat them with the test indole compound and controls for a specified period.
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions to prepare cell extracts.
-
Enzymatic Reaction: In a 96-well plate, add the cell extract, IDO1 substrate (L-Tryptophan), and assay buffer.
-
Incubation: Incubate the reaction mixture, allowing the IDO1 enzyme in the extract to convert the substrate to N-formylkynurenine.
-
Signal Development: Add the fluorogenic developer solution, which reacts with the N-formylkynurenine produced.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 402/488 nm).
-
Data Analysis: The fluorescence intensity is proportional to the IDO1 activity. Calculate the percentage of inhibition for the test compounds relative to the untreated control.
B. Receptor Binding Assay: Serotonin (5-HT) Receptors
Principle:
Many indole alkaloids and synthetic derivatives have a high affinity for serotonin (5-HT) receptors, which are key targets for treating neurological and psychiatric disorders.[23] Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor subtype.[24] The assay measures the ability of a test compound (the "competitor") to displace a specific high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀, from which the inhibitory constant (Ki) can be calculated.[24]
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A).[24]
-
Specific radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT₂A).[24][25]
-
Test indole compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and serial dilutions of the test indole compound.[26]
-
Controls:
-
Total Binding: Membranes + radioligand + buffer (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, non-radiolabeled ligand for the receptor to saturate all specific binding sites.[24]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a 96-well filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Counting: Add scintillation cocktail to the wells and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
General Experimental Workflow
A logical, tiered approach is essential for efficiently screening and characterizing indole compounds. The workflow should progress from broad, high-throughput screens to more complex, low-throughput mechanistic studies.
// Nodes
Lib [label="Indole Compound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
HTS [label="Primary Screen:\nCell Viability (MTT/XTT)\nHigh-Throughput", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hit_ID [label="Hit Identification\n(IC50 Determination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Secondary [label="Secondary Assays\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis / Cell Cycle\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammation [label="Anti-Inflammatory\n(NO, Cytokine Assays)", fillcolor="#F1F3F4", fontcolor="#202124"];
Tertiary [label="Tertiary / Mechanistic Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Signaling [label="Signaling Pathway\n(Reporter Assay, Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"];
Target [label="Target Engagement\n(Binding / Enzyme Assays)", fillcolor="#F1F3F4", fontcolor="#202124"];
Lead [label="Lead Candidate", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Lib -> HTS;
HTS -> Hit_ID;
Hit_ID -> Secondary;
Secondary -> Apoptosis;
Secondary -> Inflammation;
Apoptosis -> Tertiary;
Inflammation -> Tertiary;
Tertiary -> Signaling;
Tertiary -> Target;
Signaling -> Lead;
Target -> Lead;
}
dot
Caption: Tiered workflow for screening and characterizing indole compounds.
References
-
Ahmad, A., Sakr, W. A., & Rahman, K. W. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Cancers, 3(3), 2955-2974. Retrieved from [Link]
-
Ahmad, A., et al. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Cancers. Retrieved from [Link]
-
Al-Malki, J. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Retrieved from [Link]
-
Jada, S. I., et al. (2008). Evaluation of Indole-Based Probes for High-Throughput Screening of Drug Binding to Human Serum Albumin: Analysis by High-Performance Affinity Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Bansal, R., et al. (2010). Indole: A novel signaling molecule and its applications. ResearchGate. Retrieved from [Link]
-
Ahmad, A., et al. (2011). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Semantic Scholar. Retrieved from [Link]
-
Hendrikx, T., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. ResearchGate. Retrieved from [Link]
-
Sadok, I., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Kumar, V., et al. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Retrieved from [Link]
-
Hendrikx, T., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. bioRxiv. Retrieved from [Link]
-
Max Planck Institute of Molecular Physiology. (2024). Strengthened immune defense against cancer. EurekAlert!. Retrieved from [Link]
-
Ruiz-Marcial, C. A., et al. (2021). Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq. Molecules. Retrieved from
-
Rao, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Retrieved from
-
Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. Retrieved from
-
El-Hawfy, S., et al. (2021). In vitro cytotoxic activity of selected indole derivatives in a panel... ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial Chemistry & High Throughput Screening. Retrieved from
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
-
Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Liu, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences. Retrieved from
-
Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
Rao, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Scilit. Retrieved from [Link]
-
Al-Malki, J. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Retrieved from
-
Al-Malki, J. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. INDIGO Biosciences. Retrieved from [Link]
-
Hynes, J., et al. (2014). The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function. Journal of Laboratory Automation. Retrieved from [Link]
-
da Silva, A. C. G., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs. Retrieved from [Link]
-
Fujiwara, H., et al. (2019). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. Nutrients. Retrieved from
-
Wiertz, J., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Nutrition. Retrieved from
-
Al-Malki, J. S., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. Retrieved from [Link]
-
Norwood, C., & Huigens, R. W. (2020). Overview of A) indole alkaloids and therapeutic agents, B) the diverse... ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. Retrieved from [Link]
-
Riu, A., et al. (2011). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Nuclear Receptor Signaling. Retrieved from [Link]
-
Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved from
-
Siqueira-Neto, J. L., et al. (2012). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLoS Neglected Tropical Diseases. Retrieved from [Link]
-
Singh, R., et al. (2023). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. Retrieved from [Link]
-
Roostaeian, T., et al. (2021). Microbiota-produced indole metabolites disrupt mitochondrial function and inhibit Cryptosporidium parvum growth. Cell Reports. Retrieved from
-
McCallum, M. M., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved from [Link]
-
Hilaris Publisher. (2023). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Retrieved from [Link]
-
Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wiertz, J., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Nutrition. Retrieved from [Link]
-
Lasure, A., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from
Sources